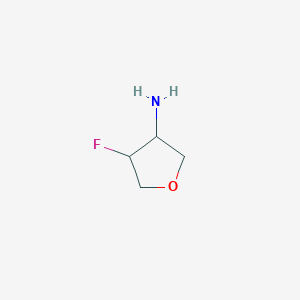
(S)-6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Acide 6-chloro-1,2,3,4-tétrahydroisoquinoléine-1-carboxylique est un composé chiral appartenant à la classe des tétrahydroisoquinoléines. Ce composé est caractérisé par la présence d'un atome de chlore en position 6 et d'un groupe acide carboxylique en position 1 du cycle tétrahydroisoquinoléine. Il présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide (S)-6-chloro-1,2,3,4-tétrahydroisoquinoléine-1-carboxylique implique généralement les étapes suivantes :
Matière première : La synthèse commence avec la 6-chloroisoquinoléine disponible dans le commerce.
Réduction : Le cycle isoquinoléine est réduit en tétrahydroisoquinoléine par hydrogénation en présence d'un catalyseur approprié tel que le palladium sur charbon.
Résolution chirale : Le mélange racémique est résolu en ses énantiomères par chromatographie chirale ou par formation de sels diastéréoisomères avec un agent de résolution chiral.
Méthodes de production industrielle : La production industrielle de l'acide (S)-6-chloro-1,2,3,4-tétrahydroisoquinoléine-1-carboxylique suit des voies de synthèse similaires mais à plus grande échelle. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la distillation.
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle tétrahydroisoquinoléine, conduisant à la formation de dérivés de quinoléine.
Réduction : Les réactions de réduction peuvent saturer davantage le système cyclique ou réduire le groupe acide carboxylique en alcool.
Substitution : L'atome de chlore en position 6 peut être substitué par divers nucléophiles, conduisant à une large gamme de dérivés.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : L'hydrogène gazeux en présence de palladium sur charbon est couramment utilisé pour la réduction.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Dérivés de quinoléine.
Réduction : Dérivés d'alcool.
Substitution : Divers dérivés de tétrahydroisoquinoléine substitués.
Applications De Recherche Scientifique
(S)-Acide 6-chloro-1,2,3,4-tétrahydroisoquinoléine-1-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour ses interactions potentielles avec les macromolécules biologiques telles que les protéines et les acides nucléiques.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels, notamment des activités anti-inflammatoires, anticancéreuses et neuroprotectrices.
Industrie : Le composé est utilisé dans le développement de produits pharmaceutiques et agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide (S)-6-chloro-1,2,3,4-tétrahydroisoquinoléine-1-carboxylique implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. On pense qu'il module diverses voies de signalisation, notamment celles impliquant les neurotransmetteurs et les enzymes. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais des études préliminaires suggèrent qu'il pourrait interagir avec les récepteurs couplés aux protéines G et les canaux ioniques.
Composés similaires :
6-Chloro-1,2,3,4-tétrahydroisoquinoléine : Manque le groupe acide carboxylique.
Acide 1,2,3,4-tétrahydroisoquinoléine-1-carboxylique : Manque l'atome de chlore en position 6.
6-Chloroisoquinoléine : Manque le système cyclique tétrahydro et le groupe acide carboxylique.
Unicité : (S)-Acide 6-chloro-1,2,3,4-tétrahydroisoquinoléine-1-carboxylique est unique en raison de la présence à la fois de l'atome de chlore et du groupe acide carboxylique, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette combinaison de groupes fonctionnels en fait un composé précieux pour le développement de nouveaux médicaments et sondes chimiques.
Mécanisme D'action
The mechanism of action of (S)-6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets in the body. It is believed to modulate various signaling pathways, including those involving neurotransmitters and enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with G-protein coupled receptors and ion channels.
Comparaison Avec Des Composés Similaires
6-Chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the chlorine atom at the 6th position.
6-Chloroisoquinoline: Lacks the tetrahydro ring system and carboxylic acid group.
Uniqueness: (S)-6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for the development of new drugs and chemical probes.
Propriétés
Formule moléculaire |
C10H10ClNO2 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
(1S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14)/t9-/m0/s1 |
Clé InChI |
CRFVGSIDJSTEOE-VIFPVBQESA-N |
SMILES isomérique |
C1CN[C@@H](C2=C1C=C(C=C2)Cl)C(=O)O |
SMILES canonique |
C1CNC(C2=C1C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


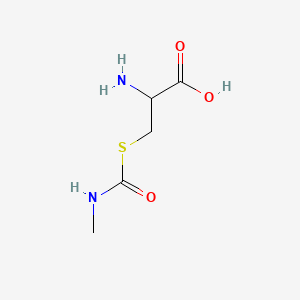
![azanium;bis[[[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12288953.png)
![Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI)](/img/structure/B12288957.png)
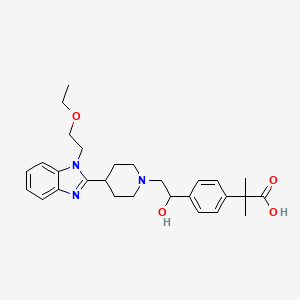
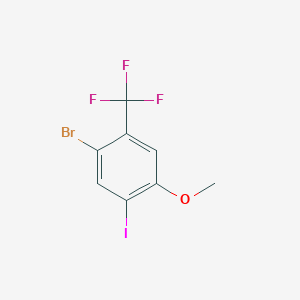
![6-[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288972.png)
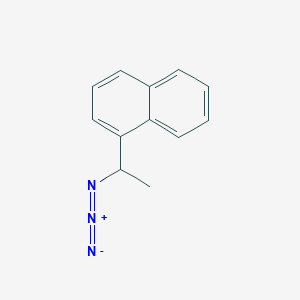
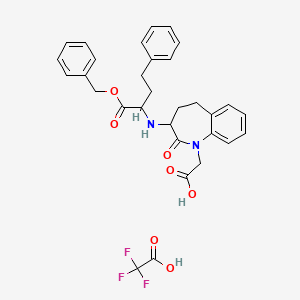
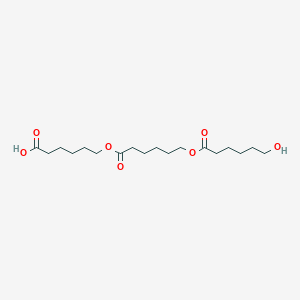
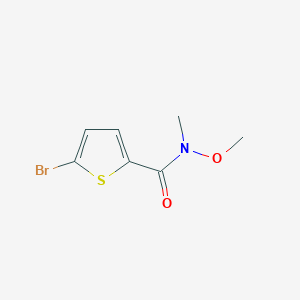
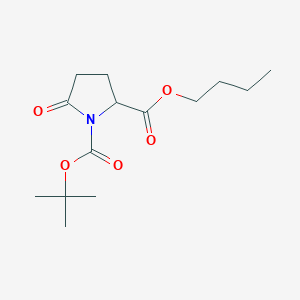

![(6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one](/img/structure/B12289014.png)
